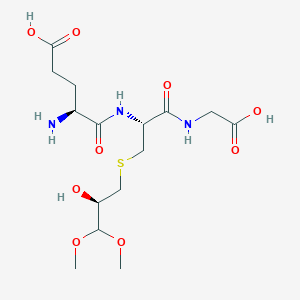

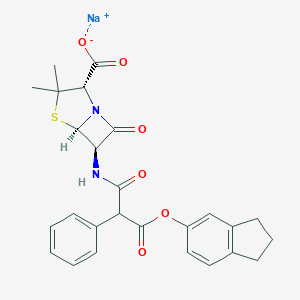

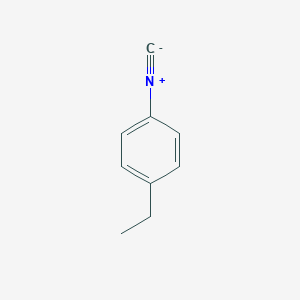

![molecular formula C11H12F3NO B121588 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine CAS No. 937621-11-9](/img/structure/B121588.png)

3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring. The trifluoromethoxy group attached to the phenyl ring suggests that the compound may exhibit unique electronic and steric properties, which could be leveraged in various chemical reactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of azetidine derivatives has been explored in several studies. For instance, the preparation of 3-methylene-4-(trifluoromethyl)azetidin-2-ones as building blocks for further chemical transformations is described, highlighting their utility in organic synthesis for creating a variety of biologically relevant structures . Similarly, the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from 3-benzyloxy-β-lactams and their transformation into new building blocks for constructing CF3-containing compounds is reported . These methods could potentially be adapted for the synthesis of "3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine."

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex, as evidenced by the X-ray structural investigation of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, which revealed the crystallization in a monoclinic system and provided detailed geometric parameters . This type of analysis is crucial for understanding the three-dimensional conformation of azetidine derivatives, which can influence their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions. For example, the synthesis of cis- and trans-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines and their regio- and stereospecific ring opening has been developed, showcasing the reactivity of these compounds with different nucleophiles . Additionally, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening towards diverse α-(trifluoromethyl)amines via intermediate azetidinium salts has been described, indicating a clear difference in reactivity compared to azetidines with other electron-withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group, for example, can significantly affect the compound's lipophilicity, acidity, and overall reactivity. The synthesis and biological activity of various azetidinone derivatives have been studied, with some compounds showing promising antibacterial activities 10. These activities are likely related to the physical and chemical properties of the azetidine ring and its substituents.

科学的研究の応用

Synthesis and Reactivity

- Synthesis of Azetidines : Azetidines, including structures similar to 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine, have been explored for their synthesis and reactivity. Studies describe various synthetic routes for azetidines and their derivatives, highlighting their potential in organic chemistry and drug development. For instance, the rearrangement of 2-aryl-3,3-dichloroazetidines to produce aziridines and aroylaziridines demonstrates the versatility of these compounds (Dejaegher et al., 2002).

Applications in Medicinal Chemistry

Antibacterial Agents : Azetidine derivatives, such as 7-azetidinylquinolones, have shown significant promise as antibacterial agents. Their synthesis, properties, and structure-activity relationships have been extensively studied, revealing the impact of chirality and stereochemistry on their antibacterial potency (Frigola et al., 1995).

Antimicrobial Activity : Synthesis and characterization of azetidinone derivatives have also been conducted to evaluate their antimicrobial activities. These studies contribute to the development of new antimicrobial agents using azetidine frameworks (Chopde et al., 2012).

Other Potential Applications

Spectroscopic Properties and Synthesis : The synthesis and spectroscopic properties of azetidine and its derivatives are of interest in various fields, including material science and pharmaceuticals. For example, the synthesis of long-chain aza, aziridine, and azetidine fatty esters has been explored, providing insights into the structural and functional versatility of these compounds (Lie Ken Jie & Syed-rahmatullah, 1992).

Polymer Science : Azetidine-containing compounds have been used in polymer science, such as in the development of self-curable aqueous-based polyurethane dispersions. These compounds demonstrate the potential of azetidine derivatives in creating novel materials with unique properties (Wang et al., 2006).

特性

IUPAC Name |

3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKLWKNAFARLJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588372 |

Source

|

| Record name | 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine | |

CAS RN |

937621-11-9 |

Source

|

| Record name | 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

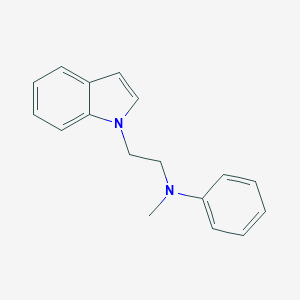

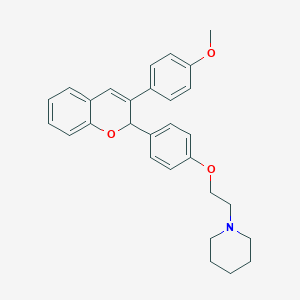

![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)